molecular formula C19H21ClF2N2O2 B6694294 N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]piperidine-4-carboxamide;hydrochloride

N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]piperidine-4-carboxamide;hydrochloride

Cat. No.: B6694294
M. Wt: 382.8 g/mol
InChI Key: VXALBWPUXZIMMI-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]piperidine-4-carboxamide;hydrochloride is a synthetic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a carboxamide group and two fluorinated phenyl groups, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2.ClH/c20-15-3-1-2-13(10-15)12-25-18-5-4-16(11-17(18)21)23-19(24)14-6-8-22-9-7-14;/h1-5,10-11,14,22H,6-9,12H2,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXALBWPUXZIMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC(=C(C=C2)OCC3=CC(=CC=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]piperidine-4-carboxamide;hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Fluorinated Phenyl Groups: The fluorinated phenyl groups are introduced via nucleophilic aromatic substitution reactions. For instance, 3-fluorophenol can react with a suitable halogenated precursor under basic conditions to form the methoxy-substituted phenyl group.

    Carboxamide Formation: The carboxamide group is introduced through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt) to facilitate the formation of the amide bond.

    Hydrochloride Salt Formation: The final step involves converting the free base of the compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxy group, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The fluorinated phenyl groups can participate in further substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring might yield a ketone, while reduction of the carboxamide could produce an amine derivative.

Scientific Research Applications

N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]piperidine-4-carboxamide;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting neurological disorders due to its interaction with specific receptors in the brain.

    Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of fluorinated piperidine derivatives.

    Biological Research: It serves as a tool compound in studying the effects of fluorinated aromatic compounds on cellular processes.

    Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]piperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorinated phenyl groups enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets. This modulation can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-fluoro-4-[(3-chlorophenyl)methoxy]phenyl]piperidine-4-carboxamide
  • N-[3-fluoro-4-[(3-bromophenyl)methoxy]phenyl]piperidine-4-carboxamide
  • N-[3-fluoro-4-[(3-methylphenyl)methoxy]phenyl]piperidine-4-carboxamide

Uniqueness

Compared to these similar compounds, N-[3-fluoro-4-[(3-fluorophenyl)methoxy]phenyl]piperidine-4-carboxamide;hydrochloride is unique due to the presence of two fluorine atoms on the phenyl groups. This dual fluorination can significantly influence its chemical stability, lipophilicity, and biological activity, making it a distinct entity in its class.

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